molecular formula C6H3BrN2O2S B14067267 6-bromothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

6-bromothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14067267
M. Wt: 247.07 g/mol
InChI Key: LUEKLTVSHRKDME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-1H,3H-thieno[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1H,3H-thieno[2,3-d]pyrimidine-2,4-dione typically involves multiple steps. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-bromo-1H,3H-thieno[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.

    Cyclization Reactions: It can form more complex ring systems through cyclization reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

6-bromo-1H,3H-thieno[2,3-d]pyrimidine-2,4-dione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-1H,3H-thieno[2,3-d]pyrimidine-2,4-dione is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This compound’s specific structure allows it to interact with molecular targets in ways that similar compounds without the bromine atom cannot.

Properties

Molecular Formula

C6H3BrN2O2S

Molecular Weight

247.07 g/mol

IUPAC Name

6-bromo-1H-thieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C6H3BrN2O2S/c7-3-1-2-4(10)8-6(11)9-5(2)12-3/h1H,(H2,8,9,10,11)

InChI Key

LUEKLTVSHRKDME-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=C1C(=O)NC(=O)N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.